molecular formula C10H21NO4S B1595302 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl methanesulfonate CAS No. 35203-66-8

1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl methanesulfonate

Cat. No.: B1595302
CAS No.: 35203-66-8
M. Wt: 251.35 g/mol
InChI Key: KBVZXNJHHQKIOT-UHFFFAOYSA-N
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Description

1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl methanesulfonate is an organic compound with the molecular formula C10H21NO4S It is a derivative of 2,2,6,6-tetramethylpiperidine, a compound known for its stability and utility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl methanesulfonate typically involves the reaction of 1-Hydroxy-2,2,6,6-tetramethylpiperidine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is typically carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl methanesulfonate involves its ability to form stable nitroxide radicals. These radicals can interact with reactive oxygen species (ROS) and other free radicals, thereby acting as antioxidants. The compound’s molecular targets include various enzymes and proteins involved in oxidative stress pathways, and it can modulate redox reactions within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl methanesulfonate is unique due to its methanesulfonate group, which imparts different reactivity and solubility properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications and industrial processes where these properties are advantageous .

Properties

IUPAC Name

(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4S/c1-9(2)6-8(15-16(5,13)14)7-10(3,4)11(9)12/h8,12H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVZXNJHHQKIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1O)(C)C)OS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60956655
Record name 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35203-66-8
Record name NSC300603
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300603
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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